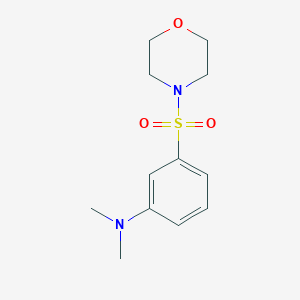
N,N-dimethyl-3-morpholin-4-ylsulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-morpholin-4-ylsulfonylaniline is an organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-morpholin-4-ylsulfonylaniline typically involves the reaction of 3-chloroaniline with morpholine in the presence of a base, followed by sulfonylation. The general steps are as follows:
Amination: 3-chloroaniline is reacted with morpholine under basic conditions to form 3-morpholin-4-yl-aniline.
Sulfonylation: The intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the morpholine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonylated aniline derivatives.
Substitution: Halogenated, nitrated, or acylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-morpholin-4-ylsulfonylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism by which N,N-dimethyl-3-morpholin-4-ylsulfonylaniline exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the morpholine ring can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-4-morpholin-4-ylsulfonylaniline: Similar structure but with different substitution pattern on the aniline ring.
N,N-dimethyl-3-piperidin-4-ylsulfonylaniline: Contains a piperidine ring instead of a morpholine ring.
N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide: Benzamide derivative with similar functional groups.
Uniqueness: N,N-dimethyl-3-morpholin-4-ylsulfonylaniline is unique due to the specific combination of the morpholine ring and the sulfonyl group attached to the aniline moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-13(2)11-4-3-5-12(10-11)18(15,16)14-6-8-17-9-7-14/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHREMSIVRXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[4-[[4-(3-aminopropylamino)-3-methylphenyl]methyl]-2-methylphenyl]propane-1,3-diamine](/img/structure/B8043762.png)
![[2-(dimethylcarbamothioyl)-4,6-dimethylphenyl] N-methylcarbamate](/img/structure/B8043779.png)
![5-Amino-2-[(propan-2-ylamino)methyl]benzenesulfonic acid](/img/structure/B8043785.png)
![N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline](/img/structure/B8043791.png)
![5-amino-2-[(E)-2-(4-aminophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043798.png)
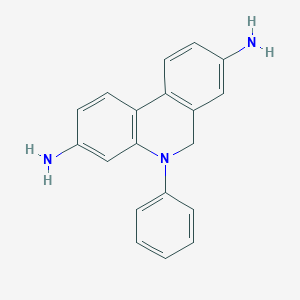
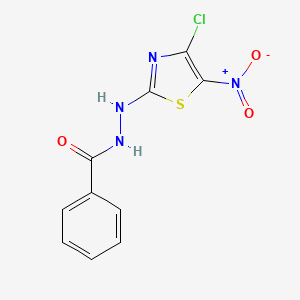
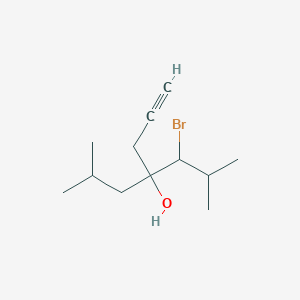
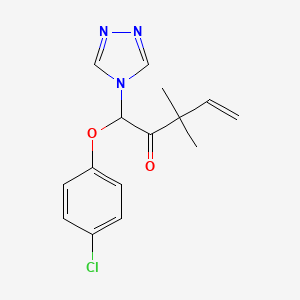
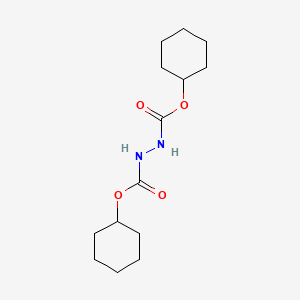
![3-Benzyl-benzo[e][1,3]oxazine-2,4-dione](/img/structure/B8043830.png)
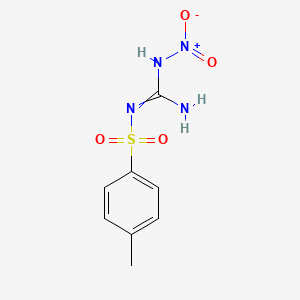
![9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one](/img/structure/B8043852.png)
![N-[4-(2-acetamidophenoxy)phenyl]acetamide](/img/structure/B8043858.png)
